molecular formula C23H32N4O5S2 B12932688 N~1~-[2-(Dibutylamino)ethyl]-9-oxo-9,10-dihydroacridine-1,2-disulfonamide CAS No. 189769-43-5

N~1~-[2-(Dibutylamino)ethyl]-9-oxo-9,10-dihydroacridine-1,2-disulfonamide

Cat. No.: B12932688
CAS No.: 189769-43-5
M. Wt: 508.7 g/mol
InChI Key: RXPDVSSEQZADKZ-UHFFFAOYSA-N
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Description

N1-(2-(Dibutylamino)ethyl)-9-oxo-9,10-dihydroacridine-1,2-disulfonamide is a complex organic compound with a unique structure that combines an acridine core with dibutylamino and sulfonamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(Dibutylamino)ethyl)-9-oxo-9,10-dihydroacridine-1,2-disulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Acridine Core: The acridine core can be synthesized through a cyclization reaction involving aniline derivatives and appropriate aldehydes or ketones under acidic conditions.

    Introduction of the Dibutylamino Group: The dibutylamino group can be introduced via nucleophilic substitution reactions using dibutylamine and suitable electrophilic intermediates.

    Sulfonamide Formation: The sulfonamide groups are typically introduced through sulfonation reactions using sulfonyl chlorides and amines under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(Dibutylamino)ethyl)-9-oxo-9,10-dihydroacridine-1,2-disulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide or dibutylamino groups, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N1-(2-(Dibutylamino)ethyl)-9-oxo-9,10-dihydroacridine-1,2-disulfonamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Medicine: It may be explored for its therapeutic potential, particularly in the development of new drugs targeting specific pathways.

    Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N1-(2-(Dibutylamino)ethyl)-9-oxo-9,10-dihydroacridine-1,2-disulfonamide involves its interaction with specific molecular targets. The dibutylamino group can interact with biological receptors, while the acridine core may intercalate with DNA, affecting gene expression and cellular processes. The sulfonamide groups can enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • N1-(2-(Dimethylamino)ethyl)-9-oxo-9,10-dihydroacridine-1,2-disulfonamide
  • N1-(2-(Diethylamino)ethyl)-9-oxo-9,10-dihydroacridine-1,2-disulfonamide
  • N1-(2-(Dipropylamino)ethyl)-9-oxo-9,10-dihydroacridine-1,2-disulfonamide

Uniqueness

N1-(2-(Dibutylamino)ethyl)-9-oxo-9,10-dihydroacridine-1,2-disulfonamide is unique due to the presence of the dibutylamino group, which can confer different physicochemical properties compared to its dimethyl, diethyl, and dipropyl analogs. This uniqueness can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.

Properties

CAS No.

189769-43-5

Molecular Formula

C23H32N4O5S2

Molecular Weight

508.7 g/mol

IUPAC Name

1-N-[2-(dibutylamino)ethyl]-9-oxo-10H-acridine-1,2-disulfonamide

InChI

InChI=1S/C23H32N4O5S2/c1-3-5-14-27(15-6-4-2)16-13-25-34(31,32)23-20(33(24,29)30)12-11-19-21(23)22(28)17-9-7-8-10-18(17)26-19/h7-12,25H,3-6,13-16H2,1-2H3,(H,26,28)(H2,24,29,30)

InChI Key

RXPDVSSEQZADKZ-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCC)CCNS(=O)(=O)C1=C(C=CC2=C1C(=O)C3=CC=CC=C3N2)S(=O)(=O)N

Origin of Product

United States

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